A Technical Guide to the Mass Spectrometry of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine: A Predictive Approach
A Technical Guide to the Mass Spectrometry of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine: A Predictive Approach
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. In the absence of direct experimental data for this specific molecule, this document serves as an in-depth, field-proven guide for researchers, scientists, and drug development professionals on how to predict, interpret, and validate the mass spectrum of this and structurally related compounds. By dissecting the molecule into its core components—the 1-methyl-1H-indazol-3-amine nucleus and the 5-(1,3-dioxan-2-yl) substituent—and drawing upon established fragmentation patterns of analogous structures, this guide offers a robust framework for structural elucidation. We will explore the theoretical underpinnings of both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry, detailing the rationale behind expected fragmentation pathways and providing hypothetical experimental protocols for verification.
Introduction: The Significance of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine
The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific substitutions on this core, such as the N-methylation and the C5-dioxane substituent in 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, are critical for modulating its pharmacological properties. Accurate structural characterization is therefore paramount in the development and quality control of such molecules. Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a fragmentation fingerprint that can confirm the compound's identity and structure.[1]
This guide will provide a predictive analysis of the mass spectral data for this compound, grounded in the fundamental principles of mass spectrometry and data from closely related structures.
Predicted Molecular and Adduct Ion Data
The initial step in any mass spectrometric analysis is the determination of the molecular weight and the observation of the molecular ion or, in the case of soft ionization techniques like ESI, protonated or other adduct ions. The molecular formula for 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine is C₁₂H₁₅N₃O₂.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Monoisotopic Mass | 233.11643 |
| Average Mass | 233.266 |
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion.[2] Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers can provide the mass accuracy required for this confirmation.[3][4]
Table 1: Predicted m/z Values for Common Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 234.12370 |
| [M+Na]⁺ | 256.10564 |
| [M+K]⁺ | 272.07958 |
| [M+NH₄]⁺ | 251.15024 |
| [M-H]⁻ | 232.10914 |
Data sourced from PubChem predictions.
Experimental Design: A Self-Validating Protocol
To obtain robust and reliable mass spectral data, a well-designed experimental protocol is crucial. The following outlines a comprehensive approach for the analysis of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.
3.1. Sample Preparation and Chromatography
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Sample Preparation : Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL for a stock solution. Further dilute to 1-10 µg/mL for direct infusion or LC-MS analysis.
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Liquid Chromatography (LC) : For LC-MS analysis, a reverse-phase C18 column is recommended. A gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode), will provide good separation and ionization efficiency.
3.2. Mass Spectrometry Parameters
The choice of ionization technique and mass analyzer is critical for obtaining the desired information.
-
Ionization :
-
Electrospray Ionization (ESI) : A soft ionization technique ideal for generating intact protonated or deprotonated molecules, providing accurate molecular weight information.[5]
-
Electron Ionization (EI) : A hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint. This is typically coupled with Gas Chromatography (GC), which would require derivatization of the amine to make it more volatile.
-
-
Mass Analyzer :
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | ESI-Q-TOF | GC-EI-MS (Hypothetical) |
| Ionization Mode | Positive and Negative | Positive |
| Capillary Voltage | 3.5 - 4.5 kV | 70 eV |
| Source Temperature | 120 - 150 °C | 230 °C |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) | N/A |
| Mass Range | 50 - 500 m/z | 40 - 500 m/z |
Predicted ESI-MS/MS Fragmentation Pathways
In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 234.12) is selected and subjected to collision-induced dissociation (CID). The fragmentation is predicted to occur at the most labile bonds and is guided by the protonation site, which is likely to be one of the nitrogen atoms. The primary amine at the 3-position is a likely site of protonation.
4.1. Fragmentation of the 1,3-Dioxane Ring
The 1,3-dioxane ring is susceptible to characteristic cleavages. Protonation can lead to ring opening and subsequent fragmentation.
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Loss of formaldehyde (CH₂O, 30 Da) : A common fragmentation pathway for 1,3-dioxanes.
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Cleavage of the C-O bonds : This can lead to various smaller fragments.
4.2. Fragmentation of the Indazole Core
The indazole ring system is relatively stable, but cleavage of the bonds connecting the substituents is expected.
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Alpha-cleavage adjacent to the amine : A dominant fragmentation pathway for amines, which would involve cleavage of the bond between the indazole ring and the amine group.[8]
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Cleavage of the N-methyl group : Loss of a methyl radical (•CH₃, 15 Da) is possible, though less common in ESI.
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Cleavage of the bond between the indazole C5 and the dioxane ring : This would result in an ion corresponding to the protonated 1-methyl-1H-indazol-3-amine core.
The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.
Predicted EI-MS Fragmentation Pathways
Electron ionization would induce more extensive and complex fragmentation compared to ESI. The resulting mass spectrum would be a valuable fingerprint for library matching.
5.1. Key Fragmentation Principles in EI-MS
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Nitrogen Rule : For a molecule with an odd number of nitrogen atoms (in this case, three), the molecular ion will have an odd nominal mass, which is consistent with the predicted molecular weight of 233.[8]
-
Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen of the amine is a highly favored fragmentation pathway for amines.[8]
-
Ring Fragmentation : The indazole and dioxane rings are likely to undergo characteristic ring cleavages. For cyclic ethers, fragmentation often occurs through the loss of small neutral molecules.[9]
The following diagram illustrates the predicted major fragmentation pathways under EI conditions.
Conclusion: A Framework for Structural Confirmation
While direct experimental mass spectral data for 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine is not currently available in public databases, a robust and scientifically sound prediction of its mass spectrometric behavior can be made. This guide provides a comprehensive framework for researchers to:
-
Design effective mass spectrometry experiments for the analysis of this and related compounds.
-
Predict the major fragment ions expected under both soft (ESI) and hard (EI) ionization conditions.
-
Interpret the resulting mass spectra to confirm the structure of the molecule.
The principles and predicted fragmentation pathways outlined herein offer a strong starting point for the structural elucidation of novel indazole derivatives, contributing to the advancement of drug discovery and development.
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